Quinoxaline-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the quinoxaline family, characterized by its unique structure comprising a fused benzene and pyrazine ring. This compound is recognized for its potential applications in medicinal chemistry and material science. The chemical formula for quinoxaline-6-carboxylic acid hydrochloride is with a molecular weight of 174.16 g/mol. Its CAS number is 6925-00-4, which is used for identification in chemical databases.
Quinoxaline-6-carboxylic acid hydrochloride can be synthesized from various starting materials, including 3,4-diaminobenzoic acid. It falls under the classification of heterocyclic compounds, specifically as a member of the quinoxaline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of quinoxaline-6-carboxylic acid hydrochloride can be achieved through several methods, with hydrothermal synthesis being one of the most effective. Recent studies have demonstrated that using hydrothermal conditions allows for the formation of quinoxaline derivatives while minimizing side reactions such as decarboxylation .
The molecular structure of quinoxaline-6-carboxylic acid hydrochloride features a carboxyl group (-COOH) attached to the sixth position of the quinoxaline ring. The structural representation can be described using the following identifiers:
The compound exhibits significant aromatic character due to its fused ring system, which contributes to its stability and reactivity in various chemical environments .
Quinoxaline-6-carboxylic acid hydrochloride can participate in various chemical reactions, including:
These reactions are crucial for developing pharmaceuticals and agrochemicals .
The mechanism of action for quinoxaline-6-carboxylic acid hydrochloride primarily relates to its interaction with biological targets:
Quantitative data from studies indicate that certain derivatives exhibit enhanced potency against specific cancer cell lines compared to parent compounds .
The compound's physical and chemical properties make it suitable for various applications in research and industry .
Quinoxaline-6-carboxylic acid hydrochloride has several scientific uses:
The halogenation-oxidation pathway represents the most extensively documented method for synthesizing quinoxaline-6-carboxylic acid and its hydrochloride salt. This two-step sequence capitalizes on the reactivity of benzylic methyl groups positioned ortho to nitrogen atoms within the quinoxaline nucleus. Initial regioselective bromination of 6-methylquinoxaline precursors is efficiently achieved using radical initiators like benzoyl peroxide (BPO) with N-bromosuccinimide (NBS) in halogenated solvents. The resultant 6-(bromomethyl)quinoxaline intermediates exhibit remarkable reactivity toward aqueous oxidation systems [5].
Subsequent oxidation employs catalytic transition metals under aqueous alkaline conditions. Ruthenium or vanadium catalysts (0.5-2 mol%) effectively convert the bromomethyl intermediate to the carboxylic acid functionality via radical-mediated oxygen transfer mechanisms. This catalytic system demonstrates exceptional functional group tolerance, accommodating electron-withdrawing substituents on the quinoxaline ring without compromising yield. Under optimized conditions (80-100°C, 1-3 hours), this transformation routinely achieves 85-92% conversion efficiency before hydrochloric acid treatment yields the crystalline hydrochloride salt [1] [5]. Critical to minimizing over-oxidation side products is strict temperature control and catalyst loading optimization.
Table 1: Halogenation-Oxidation Pathway Optimization Parameters
Reaction Stage | Optimal Reagents/Conditions | Conversion/Yield | Critical Parameters |
---|---|---|---|
Halogenation | NBS (1.05 eq), BPO (5 mol%), CCl₄ reflux, 2h | >95% | Radical initiator concentration, anhydrous conditions |
Oxidation | RuCl₃ (1 mol%), NaOH (2M aq), 90°C, 1.5h | 85-92% | Oxygen flow rate, pH control, temperature stability |
Salt Formation | Conc. HCl (2 eq), 0-5°C, crystallization | 95% recovery | Acid addition rate, crystallization temperature |
Direct carbon-hydrogen bond functionalization via transition metal catalysis offers an atom-economical alternative to traditional halogenation-oxidation sequences. Palladium-catalyzed C-H activation at the 6-methyl position enables direct conversion to carboxylic acid functionality through carbon monoxide insertion. This approach eliminates the need for halogenated intermediates and reduces synthetic steps [5].
The catalytic system comprises Pd(OAc)₂ (5 mol%) with oxidizing co-catalysts (e.g., Cu(OAc)₂ or benzoquinone) under moderate CO pressure (20-50 atm). Electron-deficient quinoxalines exhibit superior reactivity in these systems due to enhanced C-H bond acidity adjacent to the nitrogen-rich ring system. Notably, 3-substituted quinoxalines with electron-withdrawing groups (chloro, trifluoromethyl) at position 7 demonstrate accelerated reaction kinetics and higher isolated yields (75-82%) compared to unsubstituted analogues (60-65%). This reactivity pattern aligns with computational studies indicating increased acidity at the C6 methyl position when flanked by electron-deficient ring positions [1] [5].
Platinum-based catalysts (e.g., PtCl₂/ligand systems) show complementary selectivity for sterically hindered quinoxaline derivatives. The bulky phosphine ligands (tris(2-furyl)phosphine or tricyclohexylphosphine) effectively prevent catalyst poisoning by the nitrogen-rich heterocycle while promoting migratory insertion of CO into the metallacyclic intermediate. Microwave irradiation significantly accelerates these carboxylation reactions, reducing typical reaction times from 24-48 hours to 2-4 hours without compromising yield or regioselectivity.
Table 2: Transition Metal-Mediated Carboxylation Performance Comparison
Catalyst System | Substrate Scope | Reaction Conditions | Yield Range | Limitations |
---|---|---|---|---|
Pd(OAc)₂/Cu(OAc)₂ | Electron-deficient quinoxalines | CO (20 atm), DMF, 120°C, 24h | 60-82% | Sensitive to steric hindrance at C7 |
PtCl₂/P(furyl)₃ | Sterically hindered substrates | CO (30 atm), toluene, 150°C, 36h | 55-75% | Higher catalyst loading required (8-10 mol%) |
Pd(OAc)₂/Ag₂CO₃ (MW) | Broad scope including fused systems | CO (10 atm), DMA, 150°C μW, 2h | 70-85% | Specialized equipment required |
Microwave irradiation technology has revolutionized the synthesis of thermally sensitive heterocyclic carboxylic acids by enabling rapid, uniform heating while minimizing decomposition pathways. The preparation of quinoxaline-6-carboxylic acid benefits significantly from this approach, particularly during the hydrolysis step of ester precursors. Conventional ester hydrolysis requires extended reflux (6-8 hours) in aqueous-alcoholic systems, promoting decarboxylation and dimerization side reactions. Microwave-assisted hydrolysis (2M NaOH, 100-120°C, 15-30 minutes) achieves near-quantitative conversion while reducing decarboxylated byproducts from >15% to <3% [4] [7].
Solvent-free mechanochemical approaches represent another frontier in sustainable synthesis. Ball milling techniques efficiently facilitate the condensation of o-phenylenediamine derivatives with glyoxal derivatives substituted at the 6-position with ester functionalities. Subsequent in-situ ester hydrolysis occurs through the addition of solid potassium hydroxide and minimal water (0.5 eq). This solvent-minimized protocol eliminates aqueous workup requirements and directly yields high-purity quinoxaline-6-carboxylic acid after acidification. Reaction times are reduced from 12-24 hours to 30-90 minutes, with isolated yields consistently exceeding 85% and E-factors (environmental factor) reduced by 75% compared to solution-phase methods [4].
Continuous flow chemistry further enhances process control for critical reaction steps. The oxidation of 6-methylquinoxaline precursors using aqueous KMnO₄ achieves exceptional temperature control and mixing efficiency in microreactor systems. Residence times of 5-10 minutes at 150°C under pressure provide 90-95% conversion with minimal over-oxidation, a significant improvement over batch processing. The hydrochloride salt is subsequently formed in-line through acidification and anti-solvent crystallization, yielding particles with optimized morphology for pharmaceutical applications.
The inherent electronic asymmetry of quinoxaline creates distinct positional reactivity, with electrophilic substitution preferentially occurring at position 6 due to favorable charge distribution in the transition state. Computational studies reveal that protonation at N4 creates a resonance-stabilized carbocation at C6, facilitating electrophilic attack at this position. This regiochemical preference is exploited in the synthesis of quinoxaline-6-carboxylic acid derivatives through directed functionalization strategies [1] [7].
Directed ortho-metalation (DoM) provides precise control for introducing carboxylic acid precursors at position 6. Temporary directing groups (DG), particularly N,N-diethylcarbamoyl, installed at position 2, coordinate strongly with lithium or magnesium bases, enabling regioselective deprotonation at C6. Subsequent quenching with solid CO₂ or alkyl chloroformates generates the carboxylic acid or ester directly at the desired position. This approach achieves >20:1 regioselectivity over position 7 functionalization and accommodates diverse substituents on the benzo-fused ring [1] [7].
Protecting group strategies further enhance regiocontrol during multi-step syntheses. N-oxide formation at position 1 dramatically alters the electron density profile, activating position 6 for nucleophilic addition while deactivating position 7. This temporary polarization enables selective lithiation at C6 using LDA at -78°C, followed by carboxylation. Subsequent deoxygenation (PCl₃, TiCl₃) and hydrolysis yield quinoxaline-6-carboxylic acid with minimal positional isomers. The hydrochloride salt is obtained through standard acidification protocols.
Decarboxylation presents a significant challenge in the synthesis and purification of electron-deficient heterocyclic carboxylic acids. Quinoxaline-6-carboxylic acid is particularly susceptible to thermal decarboxylation above 100°C due to the electron-withdrawing nature of the heterocycle, which stabilizes the transition state for CO₂ loss. Implementing green chemistry principles significantly mitigates this degradation pathway throughout the synthetic sequence [4] [5] [7].
Solvent engineering plays a pivotal role in minimizing decarboxylation. Replacing traditional high-boiling polar aprotic solvents (DMF, DMAc) with biodegradable ionic liquids (e.g., choline acetate/urea deep eutectic solvents) reduces thermal stress during reactions. These alternative media facilitate carboxyl group stabilization through hydrogen bonding networks while maintaining reagent solubility. Reaction temperatures can be lowered by 30-50°C without compromising reaction kinetics, reducing decarboxylation from >20% to <5% during critical steps.
Radical pathway modulation effectively suppresses unwanted decarboxylation during oxidation steps. Traditional halogenation methods employing molecular bromine or chlorine generate highly oxidizing conditions that promote post-carboxylation degradation. Modern approaches utilize in-situ bromine generation systems (NaBr/H₂O₂ or HBr/DMSO) that maintain low halogen concentrations, minimizing oxidative decarboxylation. Additionally, replacing peroxides with N-hydroxyphthalimide (NHPI) as radical initiator in benzylic oxidations reduces electron transfer to carboxylate intermediates, further protecting the acid functionality.
Crystallization optimization ensures minimal degradation during isolation. Traditional hydrochloride salt formation requires concentrated HCl at elevated temperatures, accelerating decarboxylation. Implementing pH-controlled anti-solvent crystallization in CO₂-expanded ethanol enables salt formation below 10°C. This technique utilizes pressurized CO₂ to acidify the medium while simultaneously decreasing solvent polarity, yielding high-purity hydrochloride crystals with decarboxylation limited to <1%. The method additionally reduces solvent consumption by 60% compared to conventional crystallization techniques.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8